Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate CAS 4815-24-1 properties
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate CAS 4815-24-1 properties
An In-depth Technical Guide to Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (CAS 4815-24-1)
For Researchers, Scientists, and Drug Development Professionals
Overview
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, with CAS number 4815-24-1, is a substituted aminothiophene derivative. Thiophene-based compounds are a significant class of heterocyclic molecules that are integral to numerous biologically active compounds and functional materials.[1][2] This particular molecule serves as a versatile and crucial intermediate in organic synthesis. Its unique thiophene structure enhances reactivity, making it a valuable building block for the development of novel therapeutic agents and advanced materials.[3] Researchers in medicinal chemistry value its role in creating biologically active molecules, while its properties also pave the way for new pathways in organic synthesis and materials science, including the formulation of specialty polymers, dyes, and electronic materials.[1][3]
Physicochemical Properties
The fundamental physicochemical properties of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate are summarized below. The data has been compiled from various suppliers and literature sources.
| Property | Value | Source(s) |
| CAS Number | 4815-24-1 | [3][4][5] |
| Molecular Formula | C₉H₁₃NO₂S | [3][4] |
| Molecular Weight | 199.27 g/mol | [3][4] |
| Appearance | White to light yellow or amber solid/powder | [3][4][5][6] |
| Melting Point | 90 - 94 °C | [3][5] |
| Boiling Point | 100 °C (Note: Pressure not specified) | [6] |
| Purity | ≥ 98% (by GC) | [3][4][5] |
| Synonyms | 2-Amino-4,5-dimethylthiophene-3-carboxylic acid ethyl ester, Ethyl 2-amino-4,5-dimethyl-3-thenoate | [3][5][6] |
Synthesis and Purification: Experimental Protocols
The most established method for synthesizing 2-aminothiophenes, including the title compound, is the Gewald multicomponent reaction.[7] This one-pot synthesis is efficient and straightforward.
Gewald Synthesis Protocol
This protocol involves the condensation of a ketone (2-butanone), an activated nitrile (ethyl cyanoacetate), and elemental sulfur, catalyzed by a base.
Materials:
-
2-Butanone (0.28 mol)
-
Ethyl cyanoacetate (0.28 mol)
-
Elemental sulfur powder (0.28 mol)
-
Diethylamine (0.28 mol) or Morpholine
-
Ethanol (as solvent)
-
Ice-cold water
Procedure:
-
To a suitable round-bottomed flask (e.g., 100-mL), add 2-butanone (20 g, 0.28 mol), ethyl cyanoacetate (31.4 g, 0.28 mol), and elemental sulfur powder (8.9 g, 0.28 mol).[8]
-
Add ethanol as the solvent to the mixture.[8]
-
While stirring, slowly add diethylamine (21 g, 0.28 mol) dropwise to the mixture.[8] An alternative protocol suggests adding morpholine (5 mL) over 30 minutes at 35-40 °C.[9]
-
The reaction mixture is then stirred continuously. Depending on the specific procedure, this can be done at room temperature for 8 hours or at 45-50 °C for 3 hours.[8][9]
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC).[1]
-
Upon completion, allow the mixture to cool to room temperature. Some protocols suggest further cooling in a refrigerator overnight.[2]
-
Quench the reaction by diluting the mixture with water.[1][8] This will cause the product to precipitate.
-
Collect the resulting solid precipitate by filtration.[8][9]
-
Wash the crude product with ethanol.[9]
Purification Protocol
The crude product can be purified to achieve high purity (≥98%).
Materials:
-
Crude Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
-
Ethanol
Procedure:
-
The most commonly cited method for purification is recrystallization from ethanol.[8][9]
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Filter the purified crystals and dry them under vacuum. The expected product is a yellow solid.[8]
Caption: Workflow for the Gewald synthesis and purification of the title compound.
Applications and Biological Activities
This compound is a key starting material in several fields, owing to the versatile reactivity of the aminothiophene scaffold.
-
Pharmaceutical Development : It is a crucial intermediate for synthesizing pharmaceuticals.[3] Its derivatives are explored for a wide range of therapeutic uses, including anti-inflammatory, analgesic, antioxidant, and potential anticancer agents.[2][8][10] The thiophene core is known to enhance bioactivity, with some derivatives targeting neurological disorders.[3][11]
-
Agrochemicals : The compound is used in the formulation of agrochemicals, where it acts as a bioactive agent to improve pest control and enhance crop resilience.[3]
-
Materials Science : It finds applications in creating specialty chemicals and polymers.[3] The inherent properties of thiophenes are suitable for developing functional materials like organic light-emitting diodes (OLEDs) and field-effect transistors.[1]
-
Analytical Chemistry : It can be employed as a chemical standard in various analytical methods to improve the accuracy and reliability of analyses.[3]
Potential Signaling Pathway Involvement
While specific signaling pathways for Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate are not extensively documented, the broader class of 2-aminothiophene derivatives has been shown to interact with key biological targets. This suggests potential mechanisms of action for novel drugs synthesized from this intermediate.
-
Adenosine A1 Receptor Modulation : Thiophene derivatives have been identified as allosteric enhancers at the adenosine A1 receptor, a target linked to antiarrhythmic and antilipolytic activities.[1]
-
Enzyme Inhibition : Derivatives have been investigated as inhibitors of various enzymes. For instance, some have been screened for inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP-1B), a key target in the treatment of diabetes and obesity.[12]
The diagram below illustrates a conceptual relationship where derivatives of the title compound could potentially modulate these signaling pathways to achieve a therapeutic effect.
Caption: Potential modulation of signaling pathways by aminothiophene derivatives.
Safety and Handling
Appropriate safety measures must be observed when handling this chemical.
-
Hazard Classification : The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[13]
-
Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles (EN 166), and a lab coat.[14]
-
Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[14][15] Avoid contact with skin, eyes, and clothing. Do not ingest. Wash hands thoroughly after handling.[14][15]
-
Storage : Store in a dry, cool, and well-ventilated place.[14] Keep the container tightly closed and away from incompatible materials such as oxidizing agents.[15]
Conclusion
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a high-value chemical intermediate with significant potential across pharmaceuticals, agrochemicals, and materials science. Its straightforward synthesis via the Gewald reaction and its versatile chemical nature make it an attractive starting point for the discovery and development of novel, high-performance molecules. A thorough understanding of its properties, synthesis, and handling is essential for researchers aiming to leverage this compound in their work.
References
- 1. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. chemimpex.com [chemimpex.com]
- 4. labproinc.com [labproinc.com]
- 5. Ethyl 2-Amino-4,5-dimethylthiophene-3-carboxylate | 4815-24-1 | TCI Deutschland GmbH [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 7. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ETHYL 2-AMINO-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE | 4815-24-1 [chemicalbook.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
- 12. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ethyl 2-aminothiophene-3-carboxylate | C7H9NO2S | CID 1988156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. fishersci.com [fishersci.com]
